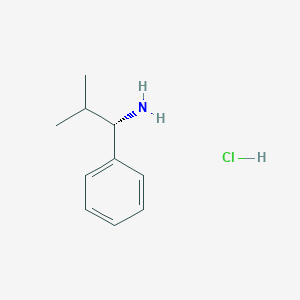

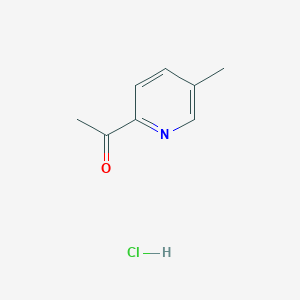

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime

Overview

Description

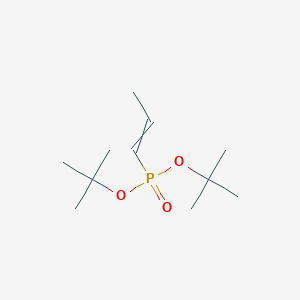

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is a chemical compound that has been used in various scientific research applications. This compound is also known as BIX-01294 and has been studied extensively for its potential therapeutic effects in various diseases.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Characterisation and Derivatographic studies : The compound has been part of studies focused on synthesizing and characterizing solid complexes with Co(II), Ni(II), and Cu(II), revealing its potential in creating various complexes with significant properties (Bala & Ahmad, 2012).

Chemical Reactions and Stability

- Oxidation Products of Fused 2-hetarylimidazole Derivatives : It has been involved in studies exploring the oxidation of specific derivatives, leading to the formation of various compounds and providing insights into the factors responsible for the stability of certain carboxylic acids (Aleksandrov et al., 2011).

Catalytic and Spectroscopic Applications

- Acetate Bridged Dinuclear Cu(II) Complexes : Studies have included its utilization in the creation of benzimidazole ligands and their copper(II) complexes, showcasing its relevance in spectroscopy, electrochemistry, and catalysis (Karaoğlu et al., 2016).

- Spectrophotometric Determination of Cobalt(II) : It's been used as a chromophoric reagent for the extraction and spectrophotometric determination of Cobalt (II), highlighting its importance in spectroscopy and chemical analysis (Syamasundar et al., 2006).

Synthesis and Molecular Engineering

- Microwave-Mediated Synthesis of Heterocycles : Its derivatives have been part of studies focusing on microwave-mediated synthesis, indicating its role in the efficient construction of novel heterocyclic compounds (Darweesh et al., 2016).

- Synthesis and Characterization of Novel 4-furyl Substituted Compounds : It's been utilized in the synthesis of novel compounds, showcasing its versatility in chemical synthesis and potential applications in various fields (Özel Güven, 2007).

Mechanism of Action

Target of Action

Benzimidazole compounds are known to have a broad range of targets due to their versatile chemical structure. They are found in various drugs with different targets, such as antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Mode of Action

The mode of action of benzimidazole compounds can vary greatly depending on the specific compound and its target. For example, some benzimidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Benzimidazole compounds can affect a variety of biochemical pathways. For instance, some benzimidazole derivatives have been found to exhibit antitumor activity against the HeLa cancer cell line .

Pharmacokinetics

The ADME properties of benzimidazole compounds can vary. Generally, they are highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body .

Result of Action

The molecular and cellular effects of benzimidazole compounds can be diverse, ranging from antimicrobial to antitumor effects, depending on the specific compound and its target .

Action Environment

The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, such as pH and temperature. Specific details would depend on the particular compound .

Safety and Hazards

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEQCGZTZCRMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)